molecular formula C17H9Cl3N2O3S B6035986 2-chloro-5-[[(5Z)-5-[(2,3-dichlorophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid

2-chloro-5-[[(5Z)-5-[(2,3-dichlorophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid

Cat. No.: B6035986
M. Wt: 427.7 g/mol
InChI Key: GFPROCZQGFOSBM-MLPAPPSSSA-N
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Description

2-chloro-5-[[(5Z)-5-[(2,3-dichlorophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid is a complex organic compound with a unique structure that includes a thiazolidinone ring, a dichlorophenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-[[(5Z)-5-[(2,3-dichlorophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thiazolidinone ring: This step involves the reaction of a suitable amine with a carbonyl compound to form the thiazolidinone ring.

    Introduction of the dichlorophenyl group: This step involves the reaction of the thiazolidinone intermediate with a dichlorophenyl compound under appropriate conditions to introduce the dichlorophenyl group.

    Formation of the benzoic acid moiety: This step involves the reaction of the intermediate with a benzoic acid derivative to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods typically require optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques used in industrial production include batch and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-[[(5Z)-5-[(2,3-dichlorophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under appropriate conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may yield substituted derivatives with different functional groups.

Scientific Research Applications

2-chloro-5-[[(5Z)-5-[(2,3-dichlorophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid has various scientific research applications, including:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-5-[[(5Z)-5-[(2,3-dichlorophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-chloro-5-[[(5Z)-5-[(2,3-dichlorophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid include other thiazolidinone derivatives and compounds with similar structural features.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit unique reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-chloro-5-[[(5Z)-5-[(2,3-dichlorophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl3N2O3S/c18-11-5-4-9(7-10(11)16(24)25)21-17-22-15(23)13(26-17)6-8-2-1-3-12(19)14(8)20/h1-7H,(H,24,25)(H,21,22,23)/b13-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPROCZQGFOSBM-MLPAPPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=C2C(=O)NC(=NC3=CC(=C(C=C3)Cl)C(=O)O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C=C\2/C(=O)NC(=NC3=CC(=C(C=C3)Cl)C(=O)O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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